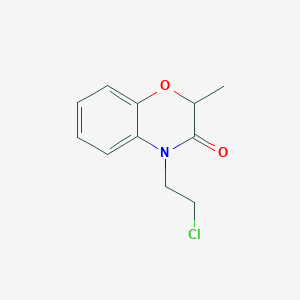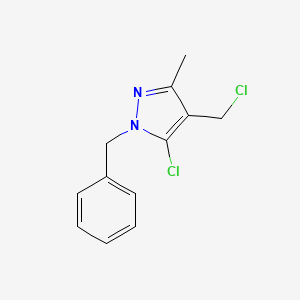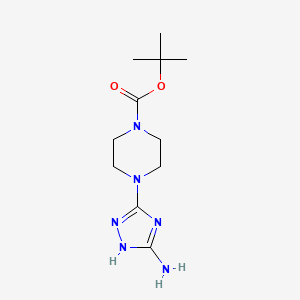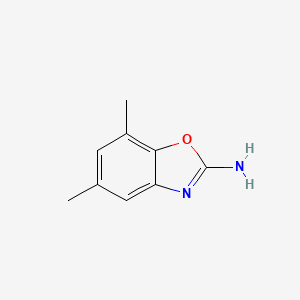
3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one
Vue d'ensemble
Description
3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one is a chemical compound with the molecular formula C₁₂H₁₃BrFNO and a molecular weight of 286.14 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to a piperidin-2-one structure. It is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one typically involves the bromination of 1-(2-fluoro-5-methylphenyl)piperidin-2-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidin-2-one derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated and fluorinated compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents, often involves this compound.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine and fluorine atoms, along with the piperidin-2-one structure, contribute to its binding affinity and specificity for these targets. The exact pathways and molecular interactions can vary based on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-1-(2-methylphenyl)piperidin-2-one
- 1-(3-bromo-5-methylphenyl)piperidin-2-one
- 1-(2-fluoro-5-methylphenyl)piperidin-2-one
Uniqueness
3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research applications .
Propriétés
IUPAC Name |
3-bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c1-8-4-5-10(14)11(7-8)15-6-2-3-9(13)12(15)16/h4-5,7,9H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKMGVFUASTQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2CCCC(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B1373526.png)



amine](/img/structure/B1373534.png)
![tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate](/img/structure/B1373535.png)

![6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1373539.png)


![7-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1373543.png)

